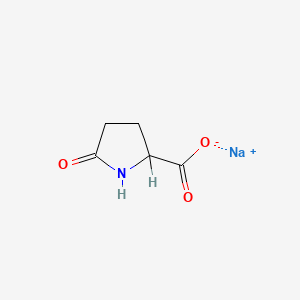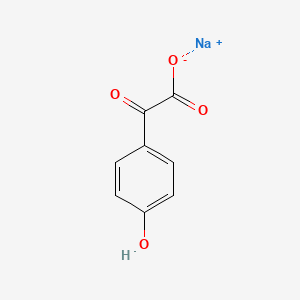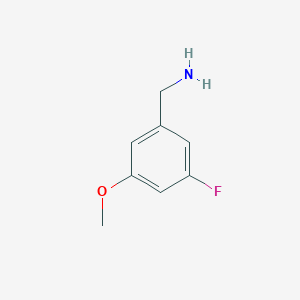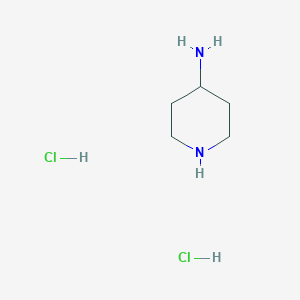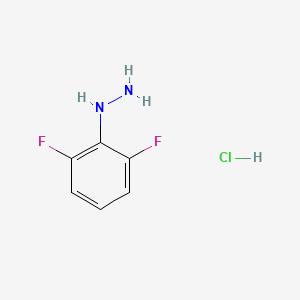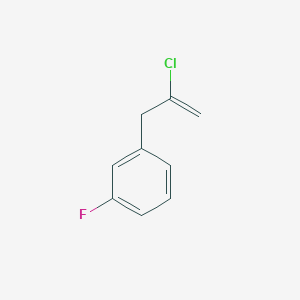
2-Chloro-3-(3-fluorophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(3-fluorophenyl)-1-propene, also known as 2-Chloro-3-fluoropropene, is a fluorinated organic compound which has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. This compound is a colorless liquid which is insoluble in water, but soluble in organic solvents. It has a low boiling point and a high vapor pressure, making it an ideal compound for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Conformation
- Conformation and Spectral Analysis: Research has shown that 2-chloro-3-(3-fluorophenyl)-1-propene exhibits distinct vibrational spectra in various states (liquid, solid, vapor) and solvents. These spectral characteristics are crucial for understanding its molecular structure and behavior under different conditions. The molecule is found to exist in equilibrium between syn and gauche conformations (Klaboe, Tirgrimsen, & Christensen, 1974); (Samdal, Seip, & Torgrimsen, 1977).
Synthesis and Polymerization
- Synthesis of Intermediates and Polymers: This compound is an important intermediate in various synthesis processes, such as in the preparation of Epoxiconazole, a significant agricultural fungicide. It demonstrates high yield and selectivity under certain conditions (Peng, 2012). Furthermore, it has applications in the polymerization process for creating pi-conjugated organic polymers, significant for electronic and photonic devices (Bronstein & Luscombe, 2009).
Chemical Reactions and Molecular Structure
- Molecular Structure Analysis: Studies using electron diffraction and spectroscopy have provided insights into the molecular structure and conformational behavior of related chloro and fluoro-propene compounds, aiding in understanding their chemical reactivity and properties (Shen, 1979).
- Synthesis of Chiral Intermediates: The compound is also used in synthesizing chiral intermediates for antidepressant drugs, employing microbial reductases to achieve high enantioselectivity (Choi et al., 2010).
Advanced Material Applications
- Copolymers and Electronic Materials: This compound's derivatives are used to create copolymers with styrene, which have applications in advanced materials due to their high glass transition temperatures and molecular structures (Kim et al., 1999).
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOLIZLLYZRQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641169 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-fluorophenyl)-1-propene | |
CAS RN |
731773-03-8 |
Source


|
| Record name | 1-(2-Chloro-2-propen-1-yl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
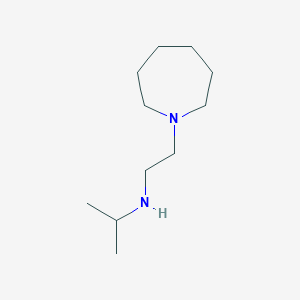


![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)



